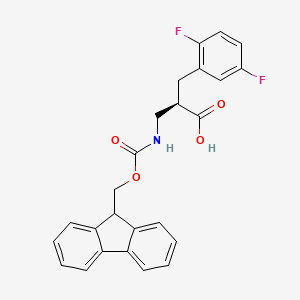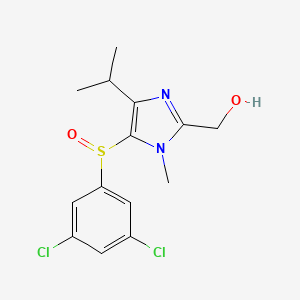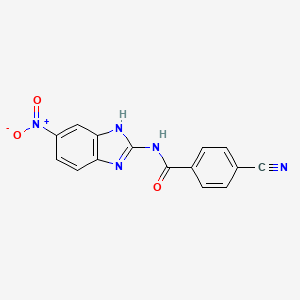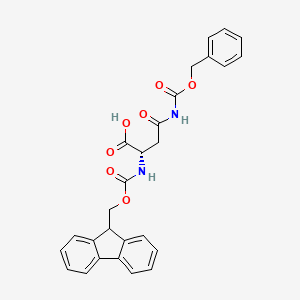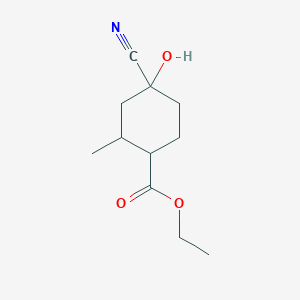
Ethyl 4-cyano-4-hydroxy-2-methylcyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate is an organic compound with a complex structure that includes a cyano group, a hydroxy group, and a carboxylate ester
Méthodes De Préparation
The synthesis of Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate typically involves multiple steps. One common method starts with the cyclization of a suitable precursor, followed by the introduction of the cyano and hydroxy groups. The esterification process is then carried out to form the final product. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, play a crucial role in optimizing the yield and purity of the compound.
Analyse Des Réactions Chimiques
Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate include:
- Methyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate
- Ethyl 4-cyano-4-hydroxy-2-ethylcyclohexanecarboxylate
- Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxamide These compounds share similar structural features but differ in the substituents attached to the cyclohexane ring. The unique combination of functional groups in Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate gives it distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
62617-93-0 |
|---|---|
Formule moléculaire |
C11H17NO3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
ethyl 4-cyano-4-hydroxy-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-3-15-10(13)9-4-5-11(14,7-12)6-8(9)2/h8-9,14H,3-6H2,1-2H3 |
Clé InChI |
PKEXWSMSBSKMOL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCC(CC1C)(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


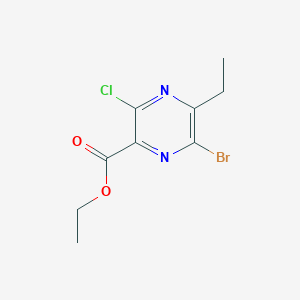
![(S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one](/img/structure/B12945512.png)
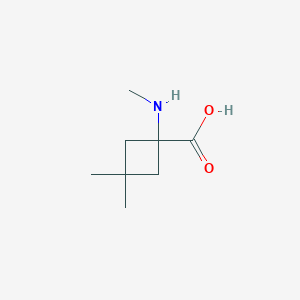
![(5-Aminobicyclo[3.2.2]nonan-1-yl)methanol](/img/structure/B12945532.png)
![3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12945537.png)
